Product packaging for 2-Fluoro-9h-fluoren-9-ol(Cat. No.:CAS No. 343-00-0)

2-Fluoro-9h-fluoren-9-ol

Cat. No.: B13999875
CAS No.: 343-00-0
M. Wt: 200.21 g/mol
InChI Key: GNXVXOGCRALAOI-UHFFFAOYSA-N
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Description

Historical Trajectories in Fluorenol Chemistry and Research Paradigms

The parent compound, fluorene (B118485), was first isolated from coal tar by Marcellin Berthelot in 1867. cdnsciencepub.com Its alcohol derivative, fluoren-9-ol (also known as 9-hydroxyfluorene), is characterized by a hydroxyl group at the C9 position, the bridging carbon between its two benzene (B151609) rings. chemicalbook.com This tricyclic aromatic hydrocarbon has a planar and rigid structure, which has made it a foundational scaffold in various scientific domains. researchgate.net

Historically, fluorenol and its derivatives have been subjects of diverse research inquiries. Early investigations noted the biological activity of some fluorene compounds, with fluorenol itself being patented as an insecticide in 1939. chemicalbook.com The straightforward oxidation of fluoren-9-ol to its corresponding ketone, fluorenone, provides a versatile entry point for further chemical modifications, a feature that has been exploited extensively in synthetic chemistry. chemicalbook.comethz.ch

The research paradigm has since shifted from basic characterization to the development of highly functionalized fluorenol derivatives for applications in materials science and medicinal chemistry. explorationpub.com The reactivity of the hydroxyl group and the potential for substitution on the aromatic rings allow for the fine-tuning of the molecule's properties. acs.org This has led to the synthesis of a vast library of fluorenols with tailored electronic, photophysical, and biological characteristics. unipi.it

Strategic Significance of Fluorination in Fluorene-Based Molecular Design for Academic Studies

The introduction of fluorine atoms into organic molecules is a widely recognized strategy for modulating their chemical and physical properties. This is particularly true in the design of compounds for academic and pharmaceutical research, where subtle changes can lead to significant differences in function. rsc.org Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, bioavailability, binding affinity, and electronic characteristics. rsc.org

In the context of fluorene-based molecular design, fluorination offers several strategic advantages. The incorporation of fluorine can enhance the stability of the molecule and alter its electronic properties, which is of particular interest in the development of materials for organic light-emitting diodes (OLEDs). mdpi.comchemicalbook.com A computational study using Density Functional Theory (DFT) on 2-fluorofluorene (B1330293) demonstrated that fluorination at the 2-position enhances the molecule's stability compared to the parent fluorene. mdpi.comchemicalbook.com

The study also highlighted other significant effects of fluorination on the fluorene scaffold, as detailed in the table below.

PropertyFluorene2-FluorofluoreneImpact of Fluorination
Total Energy (kcal/mol)-295.56-296.87Increased molecular stability mdpi.comchemicalbook.com
Dipole Moment (D)0.781.16Enhanced dipole moment mdpi.comchemicalbook.com
UV-Vis Absorption Max (nm)320305Shift in absorption spectra mdpi.comchemicalbook.com
HOMO-LUMO GapLargerSmallerIncreased molecular reactivity mdpi.com

This table presents data from a DFT study on fluorene and 2-fluorofluorene, illustrating the electronic and energetic impact of fluorination. mdpi.comchemicalbook.com

These findings underscore the strategic value of fluorination in fine-tuning the optoelectronic properties of fluorene derivatives, making them promising candidates for applications in advanced materials. mdpi.comchemicalbook.com The ability to systematically modify these properties through selective fluorination provides a powerful tool for academic research into structure-property relationships. cdnsciencepub.com

Contemporary Research Landscape of 2-Fluoro-9h-fluoren-9-ol: Emerging Trends and Scholarly Inquiries

While much of the foundational research has focused on the parent fluorenol and its ketone, recent scholarly inquiries have begun to explore the synthesis and utility of specifically substituted derivatives like this compound. This compound serves as a key intermediate and building block in the synthesis of more complex functional molecules.

A common synthetic route to this compound involves the reduction of its corresponding ketone, 2-fluoro-9-fluorenone (B1347075). acs.orgyoutube.comsigmaaldrich.com 2-Fluoro-9-fluorenone itself is a commercially available starting material or can be synthesized through various methods. prepchem.com The reduction of the ketone to the alcohol is a standard transformation, often achieved with reagents like sodium borohydride (B1222165). acs.orgyoutube.com

Recent research highlights the use of 2-fluoro-9-fluorenone as a precursor in photochemical reactions. For instance, a study on decarboxylative radical addition to 9-fluorenones demonstrated the synthesis of 9-benzyl-2-fluoro-9H-fluoren-9-ol from 2-fluoro-9-fluorenone and phenylacetic acid under visible light irradiation. mdpi.com This showcases the utility of the 2-fluoro-9-fluorenol scaffold in accessing novel, substituted fluorene derivatives.

Furthermore, derivatives of this compound are being investigated for their potential applications. For example, 2-fluoro-9-hydroxy-9H-fluorene-9-carboxylic acid methyl ester, a closely related compound, has been used as a starting material for the synthesis of 9-Chloro-2-fluoro-9H-fluorene-9-carboxylic acid methyl ester. Such transformations indicate an emerging trend in utilizing fluorinated fluorenols as platforms for creating diverse molecular structures for further academic study.

The primary focus of contemporary research involving the this compound moiety appears to be its role as a versatile synthetic intermediate. Its fluorinated backbone provides a stable and electronically modified core upon which various functional groups can be installed at the C9 position, leading to a wide array of new chemical entities for investigation in materials science and medicinal chemistry. explorationpub.comunipi.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO B13999875 2-Fluoro-9h-fluoren-9-ol CAS No. 343-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

343-00-0

Molecular Formula

C13H9FO

Molecular Weight

200.21 g/mol

IUPAC Name

2-fluoro-9H-fluoren-9-ol

InChI

InChI=1S/C13H9FO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13,15H

InChI Key

GNXVXOGCRALAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)F)C(C2=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 9h Fluoren 9 Ol and Its Derivatives

Chemo- and Regioselective Synthesis of the 2-Fluoro-9h-fluoren-9-ol Scaffold

The synthesis of this compound typically proceeds in two key stages: the formation of the 2-fluoro-9H-fluoren-9-one precursor, followed by its reduction to the corresponding alcohol. Achieving chemo- and regioselectivity is paramount in the initial stage to ensure the fluorine atom is positioned correctly at the C2 position of the fluorenone backbone.

A prevalent method for constructing the fluoren-9-one scaffold is the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.gov To synthesize the 2-fluoro-9H-fluoren-9-one precursor, a plausible route involves the reaction of an appropriately substituted 2-halobenzaldehyde with a fluorinated aryne precursor. The regioselectivity of the aryne insertion is a critical factor, often influenced by the electronic and steric nature of the substituents on both the aryne and the aldehyde.

Another approach involves the direct fluorination of a fluorenone precursor using electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI). However, controlling the regioselectivity of this direct fluorination to favor the 2-position can be challenging and may lead to a mixture of isomers.

Once the 2-fluoro-9H-fluoren-9-one is obtained, the subsequent reduction to this compound is a chemoselective transformation of the ketone to an alcohol. This is commonly achieved with high efficiency using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com These reagents selectively reduce the carbonyl group without affecting the fluorine substituent or the aromatic rings.

Innovative Catalytic Systems in this compound Formation Reactions

The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of synthetic routes to this compound.

Transition metal catalysis, particularly with palladium, plays a significant role in the synthesis of the fluorenone core. nih.gov The palladium-catalyzed annulation of arynes by o-haloarenecarboxaldehydes provides an efficient route to substituted fluoren-9-ones. nih.gov In a typical reaction, a palladium(0) species, often generated in situ from a precursor like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), catalyzes the coupling of an aryne with the aldehyde. nih.gov The choice of ligand, such as P(o-tolyl)₃ (tri(o-tolyl)phosphine), is critical for the reaction's success. nih.gov

Rhodium has also been employed in the synthesis of fluorenones through the intramolecular acylation of biarylcarboxylic acids. researchgate.net This method offers an alternative pathway where a rhodium catalyst facilitates the cyclization to form the fluorenone ring system.

Recent advancements have also explored the use of ruthenium, rhodium, and iridium in influencing the regioselectivity of aryne capture reactions through remote cyclometallation, which could be a promising strategy for controlling the regioselective synthesis of specifically substituted fluorenones. diva-portal.org

Table 1: Examples of Transition Metal-Mediated Synthesis of Fluorenone Derivatives This table presents data for the synthesis of various fluorenone derivatives to illustrate the general principles of the catalytic systems, as specific data for 2-Fluoro-9h-fluoren-9-one is not detailed in the provided search results.

ProductCatalyst SystemStarting MaterialsYieldReference
Fluoren-9-onePd(dba)₂, P(o-tolyl)₃2-iodobenzaldehyde, 2-(trimethylsilyl)phenyl triflate75% nih.gov
1-Fluoro-9H-fluoren-9-onePd(dba)₂, P(o-tolyl)₃2-iodobenzaldehyde, fluorinated aryne precursor82% nih.gov

While transition metal catalysis is well-established, organocatalysis and biocatalysis are emerging as powerful alternatives for asymmetric synthesis and green chemistry. nih.gov

Organocatalysis, the use of small organic molecules to catalyze reactions, has seen significant development in recent years. nih.gov In the context of synthesizing precursors for this compound, organocatalysts could potentially be employed in enantioselective reactions to create chiral centers if further functionalization is desired. For instance, piperidine (B6355638) has been used as a catalyst in the multi-component reaction for the synthesis of complex quinoline (B57606) derivatives incorporating a fluorene (B118485) moiety. researchgate.net

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. nih.govrug.nl While specific biocatalytic routes to this compound are not yet widely reported, the enzymatic reduction of ketones to alcohols is a well-known transformation. A suitable ketoreductase could potentially be used for the asymmetric reduction of 2-fluoro-9H-fluoren-9-one to produce enantiomerically pure (R)- or (S)-2-Fluoro-9h-fluoren-9-ol.

Green Chemistry Principles and Sustainable Synthesis of this compound

Adherence to green chemistry principles is increasingly important in chemical synthesis. This includes the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

A significant advancement in the green synthesis of fluoren-9-ol derivatives is the use of continuous flow technology. rsc.orgrsc.org A continuous flow process for the Grignard reaction to produce 9-aryl-fluoren-9-ols has been developed, offering improved safety, efficiency, and scalability compared to traditional batch processes. rsc.org This approach significantly reduces the environmental impact factor (E-factor). rsc.org Such a process could be adapted for the synthesis of this compound by using an appropriate Grignard reagent with 2-fluorobenzaldehyde (B47322) or a related precursor.

Furthermore, the use of air as a green oxidant in the presence of a base like KOH for the oxidation of 9H-fluorenes to 9-fluorenones represents a sustainable alternative to traditional heavy-metal-based oxidizing agents. researchgate.net This method is performed under mild conditions and offers high yields and purity. researchgate.net

Mechanistic Elucidation of Novel Synthetic Pathways to this compound

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the palladium-catalyzed synthesis of fluoren-9-ones, the proposed mechanism involves the in-situ generation of an aryne, which then undergoes a palladium-catalyzed annulation with a 2-haloarenecarboxaldehyde. nih.gov The catalytic cycle is believed to involve oxidative addition of the halo-aldehyde to the Pd(0) complex, followed by insertion of the aryne and subsequent reductive elimination to yield the fluorenone product. nih.gov

In the case of hypervalent iodine-mediated reactions of 9H-fluoren-9-ols, a transition-metal-free pathway has been proposed that involves an unprecedented β-carbon elimination of a tertiary alkoxyliodine(III) intermediate to form new diaryliodonium salts. nih.gov This is followed by oxidative dearomatization to furnish spiro compounds. nih.gov

For Lewis acid-mediated reactions, such as the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines mediated by BF₃·OEt₂, a plausible mechanism involves the formation of a propargyl cation and a common fluorene-9-spiroazitidine intermediate. rsc.org

A deeper understanding of the electronic effects of the fluorine substituent on the reactivity and regioselectivity of these reactions is an area for further investigation. Computational studies can complement experimental work to provide detailed insights into the transition states and reaction pathways, aiding in the rational design of more efficient and selective syntheses of this compound.

Computational and Theoretical Investigations of 2 Fluoro 9h Fluoren 9 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-9H-fluoren-9-ol. These studies reveal how the introduction of a fluorine atom at the 2-position influences the electron distribution and reactivity of the parent fluorenol molecule.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial descriptors of chemical reactivity and stability.

For the parent compound, 9-fluorenol, Density Functional Theory (DFT) calculations have been performed to determine its electronic properties. A study using the CAM-B3LYP functional found that fluorenol has a LUMO energy of -1.65 eV and a HOMO energy of -7.56 eV, resulting in a HOMO-LUMO gap of 5.91 eV. This relatively small energy gap suggests good charge transport properties.

The introduction of a fluorine atom, an electron-withdrawing group, at the 2-position of the fluorene (B118485) ring is expected to influence these values. Generally, halogen substitution on a fluorene framework leads to a stabilization of both the HOMO and LUMO levels due to the inductive effect of the halogen. However, the LUMO energy is typically lowered more significantly than the HOMO energy. This leads to a reduction in the HOMO-LUMO energy gap, which can enhance the molecule's reactivity, particularly its electrophilicity. worldscientific.com

Table 1: Comparison of Calculated Frontier Molecular Orbital Energies (eV) for Fluorenol and Expected Trend for this compound

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
9-Fluorenol -7.56-1.655.91
This compound (Expected)< -7.56< -1.65< 5.91

This predicted decrease in the HOMO-LUMO gap for this compound suggests it may be more reactive than the unsubstituted fluorenol.

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. worldscientific.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.

For fluorene derivatives, DFT calculations have been used to analyze the MEP to understand charge distribution. researchgate.net In 9-fluorenol, the oxygen atom of the hydroxyl group is an area of high electron density.

Upon substitution with a fluorine atom at the 2-position, the electron-withdrawing nature of fluorine will significantly alter the charge distribution across the aromatic system. The fluorine atom itself will be a region of high negative electrostatic potential. Furthermore, it will inductively withdraw electron density from the fluorene core, leading to a more positive electrostatic potential on the carbon atoms of the ring to which it is attached and adjacent carbons. This effect can enhance the acidity of the hydroxyl proton and influence the molecule's interaction with other charged species.

Conformational Analysis and Stereochemical Implications through Molecular Modeling

Molecular modeling techniques, such as molecular mechanics and DFT, are employed to investigate the conformational preferences and stereochemical aspects of this compound. The fluorene system is largely planar, but the orientation of the hydroxyl group and the influence of the fluorine substituent are of interest.

Computational studies on substituted fluorenone derivatives have utilized Monte Carlo methods to explore the conformational space. umich.edu For this compound, the primary conformational flexibility arises from the rotation of the hydroxyl group around the C9-O bond. The presence of the fluorine atom at the 2-position is not expected to introduce significant steric hindrance to the hydroxyl group at the 9-position due to its distal location.

Prediction and Simulation of Reaction Pathways Involving this compound

Computational chemistry allows for the prediction and simulation of reaction pathways, providing detailed mechanistic insights that can be difficult to obtain experimentally. This includes the characterization of transition states and the determination of energetic profiles for chemical transformations.

Transition State Characterization

The characterization of transition states is crucial for understanding the kinetics and mechanism of a chemical reaction. DFT calculations are a powerful tool for locating and characterizing the geometry and energy of transition states. acs.org For reactions involving this compound, such as nucleophilic substitution at the aromatic ring or reactions at the hydroxyl group, transition state theory can be applied.

For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction where a nucleophile displaces the fluorine atom, computational methods can model the transition state. This would likely involve the formation of a Meisenheimer-like complex, and the calculations would provide the key bond lengths and angles at the transition state, as well as its vibrational frequencies to confirm it as a true first-order saddle point on the potential energy surface.

Energetic Profiles of Chemical Transformations

The energetic profile, often depicted as a reaction coordinate diagram, illustrates the energy changes that occur as reactants are converted into products. DFT calculations can provide the relative energies of reactants, intermediates, transition states, and products. acs.org

Table 2: Hypothetical Energetic Profile Data for the Oxidation of this compound

SpeciesRelative Energy (kcal/mol)
This compound + Oxidant0 (Reference)
Transition StateEa
2-Fluoro-9-fluorenone (B1347075) + Reduced OxidantΔHrxn

Such computational studies would provide valuable information on the feasibility and kinetics of various chemical transformations of this compound.

Theoretical Insights into Solvent Effects on this compound Reactivity

Computational and theoretical chemistry provide powerful tools for understanding the profound influence of the solvent environment on chemical reactions. For a molecule like this compound, the surrounding solvent can dramatically alter its stability, electronic structure, and the pathways of its reactions. Theoretical investigations, primarily using Density Functional Theory (DFT) and continuum solvation models, offer molecular-level insights into these effects, predicting how reactivity might change from one solvent to another.

The choice of solvent can dictate the preferred reaction mechanism, particularly for processes like photolysis, which are common for fluorenol derivatives. The polarity of the solvent is a critical factor. In highly polar solvents, reactions that proceed through charged intermediates or transition states are often stabilized and accelerated. Conversely, non-polar solvents may favor radical pathways.

For fluorenol compounds, a key photochemical reaction involves the cleavage of the C9-OH bond. Theoretical studies on the parent compound, 9-fluorenol, have shown that this bond can break in two distinct ways depending on the solvent environment:

Heterolytic Cleavage: In polar protic solvents, the C-O bond breaks unevenly, forming a stable 9-fluorenyl cation (a carbocation) and a hydroxide (B78521) anion. The high polarity and hydrogen-bonding capability of the solvent stabilize these charged species.

Homolytic Cleavage: In non-polar solvents, the bond is more likely to break evenly, generating a neutral 9-fluorenyl radical and a hydroxyl radical.

The fluorine atom at the C2 position in this compound, being an electron-withdrawing group, can influence the stability of these potential intermediates, but the fundamental principle of solvent-dependent pathway selection remains.

A common approach to modeling solvent effects is the use of a Polarized Continuum Model (PCM). worldscientific.com In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This allows for the calculation of properties like the Gibbs free energy of solvation, which is the free energy change associated with transferring a molecule from the gas phase into the solvent. nih.gov

While direct computational studies on the reactivity of this compound are not widely available in the literature, extensive theoretical work on closely related compounds, such as 2-fluoro-7-nitro-9H-fluorene, provides significant insight. DFT calculations have been used to determine the Gibbs free energy of solvation for this molecule in a wide array of solvents. scielo.br These values indicate the thermodynamic stability of the solute in a given solvent and are crucial for understanding how the solvent will affect reaction equilibria and rates. A more negative Gibbs free energy of solvation implies stronger solute-solvent interactions and greater stabilization.

The following table presents theoretically calculated Gibbs free energies of solvation and the frequency of maximum absorption (ṽmax) for the analogous compound 2-fluoro-7-nitro-9H-fluorene in various solvents, calculated using DFT (B3LYP/6-311G(d,p)). scielo.br These data illustrate how the choice of solvent impacts the molecule's energetic properties.

SolventGibbs Free Energy of Solvation (kcal/mol)Frequency of Maximum Absorption (cm-1)
n-Hexane-5.731008
Cyclohexane-6.430928
Carbon tetrachloride-7.330334
Benzene (B151609)-7.029901
Toluene-7.029762
Diethyl ether-7.230379
Tetrahydrofuran (THF)-8.629734
Acetone-9.229270
Acetonitrile (B52724)-9.129270
Dimethyl sulfoxide (B87167) (DMSO)-9.928626
Methanol-8.329253
Ethanol-8.129406
1-Propanol-8.029524
1-Butanol-7.929612
Water-8.528680

Data sourced from theoretical calculations on the analogous compound 2-fluoro-7-nitro-9H-fluorene. scielo.br

As the data indicates, polar solvents like DMSO and acetonitrile provide greater stabilization (more negative ΔGsolvation) compared to non-polar solvents like n-hexane. This stabilization of the ground state can significantly influence the activation energy required to reach a transition state. For this compound, this implies that its reactivity in polar solvents will be different from that in non-polar media. For instance, a reaction involving a polar transition state would be accelerated in solvents like water or DMSO.

Furthermore, computational models can predict how the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), change with the solvent. worldscientific.com The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally suggests that the molecule is more reactive. worldscientific.com Solvents can modulate this gap, thereby tuning the molecule's reactivity. For fluorene derivatives, electron-withdrawing substituents have been shown to decrease the energy gap, enhancing reactivity. worldscientific.com The interplay between the substituent effects and the solvent environment is a key area of theoretical investigation.

Chemical Reactivity and Derivatization Studies of 2 Fluoro 9h Fluoren 9 Ol

Functional Group Interconversions and Strategic Derivatization

The structure of 2-Fluoro-9H-fluoren-9-ol offers multiple sites for chemical modification, allowing for a wide range of functional group interconversions and the synthesis of diverse derivatives. The most prominent reactions involve the 9-hydroxyl group and the fluorene (B118485) core.

The hydroxyl group can be readily converted into other functionalities. A primary example is its oxidation to the corresponding ketone, 2-fluoro-9-fluorenone (B1347075). wikipedia.org This transformation is fundamental in the synthesis of many fluorenone-based compounds used in materials science and pharmaceuticals. Conversely, the parent compound, this compound, can be synthesized via the reduction of 2-fluoro-9-fluorenone, using reducing agents like sodium borohydride (B1222165). chemicalbook.com

The hydroxyl group also allows for the creation of various derivatives through reactions such as esterification or etherification. For instance, reaction with acyl chlorides or carboxylic anhydrides would yield the corresponding esters, while reaction with alkyl halides under basic conditions would produce ethers. These derivatizations can be used to introduce a wide variety of functional groups, tailoring the molecule's properties for specific applications. The Knoevenagel condensation, typically performed on the fluorene C9-methylene group, can be adapted for dibenzofulvene synthesis, highlighting the versatility of the fluorene skeleton for creating C-C double bonds at the 9-position. mdpi.com

Derivatization is not limited to the hydroxyl group. The fluorene backbone itself can be functionalized, although this is influenced by the existing substituents. The synthesis of various substituted fluorene derivatives is a subject of broad interest due to their applications in organic synthesis, materials chemistry, and pharmaceuticals. researchgate.net

Table 1: Potential Derivatization Reactions of this compound

Starting PositionReaction TypeReagentsPotential Product
C9-OHOxidationPCC, KMnO4, CrO32-Fluoro-9-fluorenone
C9-OHEsterificationAcyl Chloride, Base2-Fluoro-9-fluorenyl ester
C9-OHEtherificationAlkyl Halide, Base2-Fluoro-9-fluorenyl ether
Aromatic RingElectrophilic Aromatic SubstitutionHNO3/H2SO4Nitro-2-fluoro-9H-fluoren-9-ol
Aromatic RingHalogenationBr2, FeBr3Bromo-2-fluoro-9H-fluoren-9-ol

Role of the 9-Hydroxyl Group in Proton Transfer and Redox Processes

The 9-hydroxyl group is central to the reactivity of this compound, playing a critical role in both proton transfer and redox reactions. As a secondary alcohol, it can exhibit both acidic and basic properties. nih.gov The protons at the C9 position of the parent fluorene molecule are weakly acidic, with a pKa of 22.6 in DMSO, leading to the formation of a stable fluorenyl anion upon deprotonation. wikipedia.org The presence of the hydroxyl group at this position modifies this acidity but allows the alcoholic proton to be removed under sufficiently basic conditions.

In redox chemistry, the interconversion between 9-fluorenol and 9-fluorenone (B1672902) is a key process. wikipedia.org The oxidation of the alcohol to the ketone is a common transformation, while the reverse reduction is also readily achievable. chemicalbook.com This reversible oxidation-reduction is a critical metabolic pathway for fluorene compounds in biological systems. Beyond simple oxidation, 9-fluorenol has been shown to act as a single-electron transfer (SET) catalyst, capable of inducing radical generation from tertiary nitroalkanes, demonstrating its capacity to participate in more complex redox cycles. thieme-connect.com The 9-hydroxyl group in this compound is expected to retain this redox activity, although the precise redox potential will be modulated by the electronic influence of the fluorine atom.

Reactivity Modulations Induced by the Fluorine Substituent on the Fluorene Core

The introduction of a fluorine atom at the 2-position significantly modulates the electronic properties and, consequently, the chemical reactivity of the fluorene core. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). wikipedia.org

This dual electronic nature has several important consequences:

Electron Density Redistribution : The fluorine atom withdraws electron density from the aromatic ring, which can alter the reactivity of the entire molecule. cognizancejournal.com This makes the fluorene system more electron-deficient compared to the non-fluorinated analogue.

HOMO-LUMO Gap : Studies on fluorinated fluorene derivatives have shown that fluorine substitution can reduce the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cognizancejournal.com A smaller HOMO-LUMO gap generally indicates increased molecular reactivity. cognizancejournal.comworldscientific.com

Electrochemical Properties : The electron-withdrawing nature of fluorine typically leads to a lowering of both the HOMO and LUMO energy levels. rsc.org This makes the molecule more resistant to oxidation (a more stable HOMO) but a better electron acceptor (a more accessible LUMO). This is critical for applications in organic electronics.

Acidity and Basicity : The -I effect of fluorine will increase the acidity of the 9-hydroxyl proton compared to unsubstituted 9-fluorenol, making it easier to deprotonate.

Computational studies on 2-fluorofluorene (B1330293) show it to be more stable than the parent fluorene molecule. cognizancejournal.com The substitution also increases the dipole moment, enhancing its polarity. cognizancejournal.com These modulations indicate that this compound will exhibit different reaction kinetics and thermodynamic stabilities in its chemical transformations compared to unsubstituted 9-fluorenol.

Table 2: Comparative Electronic Properties of Fluorene and its Fluorinated Derivatives

CompoundDipole Moment (D)HOMO-LUMO GapStabilityReference
Fluorene0.78LargerLower cognizancejournal.com
2-Fluorofluorene1.16SmallerEnhanced cognizancejournal.com

Regioselective Functionalization of the Fluorene Backbone in this compound

Further functionalization of the aromatic backbone of this compound is a complex process guided by the directing effects of the existing substituents. For electrophilic aromatic substitution (EAS), the outcome is determined by the interplay between the activating/deactivating and directing nature of both the fluorine atom and the hydroxyl-substituted cyclopentyl portion of the molecule.

Directing Effect of the Fused Ring System : The rest of the fluorene molecule also influences regioselectivity. The positions on the unsubstituted ring (C5, C6, C7, C8) are also available for substitution. In the parent fluorene, electrophilic substitution, such as acetylation, tends to occur at the 2- and 7-positions. researchgate.net

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution

PositionDirecting InfluencePredicted Reactivity
C1Ortho to FModerately Favorable (sterically hindered)
C3Para to FHighly Favorable
C4---Less Favorable
C7Electronically similar to C2Favorable
Other (C5, C6, C8)---Less Favorable

Applications of 2 Fluoro 9h Fluoren 9 Ol As a Synthetic Building Block and Intermediate

Utilization in the Construction of Complex Organic Architectures

The fluorene (B118485) scaffold, a defining feature of 2-Fluoro-9h-fluoren-9-ol, is a recurring motif in a variety of biologically significant compounds. The introduction of a fluorine atom at the 2-position can significantly influence the molecule's properties, including its reactivity and intermolecular interactions. This makes this compound a strategic starting material for the synthesis of complex organic structures. The hydroxyl group at the 9-position serves as a versatile handle for a range of chemical transformations, including nucleophilic substitutions and eliminations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The synthetic utility of the fluorene moiety is well-documented, and the principles of its reactivity can be extended to its fluorinated analogue. For instance, the carbon skeleton of fluorene can be modified through various C-C bond-forming reactions, enabling the construction of elaborate polycyclic and heterocyclic systems. While specific research on this compound is limited, the known chemistry of fluorene derivatives suggests its potential in building complex molecules with potential applications in medicinal chemistry and molecular electronics.

Precursor for Advanced Chemical Entities in Materials Science Research

The unique photophysical and electronic properties of the fluorene ring system have made it a cornerstone in the development of advanced materials. The incorporation of fluorine atoms into this scaffold can further enhance these properties, making this compound a promising precursor for materials science research.

Monomeric Units for Specialty Polymer Synthesis

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net These characteristics make them suitable for a wide array of applications, from high-performance coatings to advanced optical materials. researchgate.netpaint.org this compound can serve as a monomeric unit for the synthesis of specialty polymers. The hydroxyl group can be functionalized to introduce polymerizable groups, such as acrylates or vinyl ethers. The resulting polymers would incorporate the rigid and electronically active fluorene core, potentially leading to materials with interesting optical and electronic properties, such as high refractive indices or electroluminescence.

Table 1: Potential Polymer Properties Derived from this compound

PropertyPotential Advantage
Thermal StabilityEnhanced durability and performance at high temperatures.
Chemical ResistanceSuitability for use in harsh chemical environments.
Low Surface EnergyHydrophobic and oleophobic properties for coatings.
Optical TransparencyPotential for applications in optical devices.
Electronic ConductivityUse in organic electronic devices like OLEDs.

This table is predictive and based on the general properties of fluorinated fluorene-containing polymers.

Ligand Scaffolds for Catalysis Design

The design of effective ligands is crucial for the development of highly selective and active catalysts. The fluorene scaffold has been explored as a backbone for various ligands in homogeneous catalysis. The introduction of a fluorine atom in this compound can modulate the electronic properties of the ligand, thereby influencing the catalytic activity of the corresponding metal complex. The hydroxyl group provides a convenient point for the attachment of coordinating groups, such as phosphines or amines. Fluorinated ligands can also enhance the solubility of catalysts in specific solvent systems, facilitating catalyst recovery and reuse. liv.ac.uk

Development of Chiral Auxiliaries and Probes Derived from this compound

Chirality is a fundamental property in many areas of chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The rigid structure of the fluorene ring makes it an attractive scaffold for the design of new chiral auxiliaries.

While this compound itself is not chiral, it can be resolved into its enantiomers or functionalized with chiral groups to create chiral auxiliaries. The fluorine atom can provide a useful spectroscopic handle (¹⁹F NMR) for monitoring the progress of asymmetric reactions and for determining the enantiomeric purity of products. Although specific examples of chiral auxiliaries derived from this compound are not documented, the principles of chiral resolution and the utility of fluorinated chiral selectors are well-established. nih.gov

Strategic Integration into Multi-Step Organic Synthesis and Reaction Cascades

Multi-step synthesis is the cornerstone of modern organic chemistry, enabling the construction of complex molecules from simpler starting materials. The strategic placement of functional groups in a building block is critical for the efficiency and success of a synthetic route. This compound, with its distinct functional groups—a modifiable aromatic ring, a reactive hydroxyl group, and a fluorine substituent—is well-suited for integration into multi-step synthetic sequences.

The hydroxyl group can be protected and deprotected as needed, allowing for selective reactions at other positions of the molecule. The fluorine atom is generally stable to many reaction conditions, but it can also be used to direct ortho-metalation reactions, providing a route to further functionalization of the aromatic ring. The fluorene core itself can participate in various transformations, making this compound a versatile intermediate in complex total synthesis and in the design of reaction cascades, where multiple chemical transformations occur in a single pot.

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Fluoro 9h Fluoren 9 Ol Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) for Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2-Fluoro-9h-fluoren-9-ol and for probing its electronic environment. Both ¹H and ¹³C NMR provide atom-specific information, while the presence of the ¹⁹F nucleus offers an additional layer of structural detail through ¹H-¹⁹F and ¹³C-¹⁹F coupling.

In the ¹H NMR spectrum, the protons on the fluorene (B118485) skeleton exhibit characteristic chemical shifts. The protons on the fluorinated aromatic ring, in particular, are influenced by the strong electron-withdrawing nature of the fluorine atom. This results in observable downfield shifts for protons ortho and para to the C-F bond. Furthermore, these protons will exhibit coupling to the ¹⁹F nucleus, leading to more complex splitting patterns (doublets of doublets, etc.) which are invaluable for unambiguous assignment. The proton at the C9 position (H9) and the hydroxyl proton (OH) also give distinct signals. For instance, the methine proton at C9 in the parent compound, 9-fluorenol, resonates around 5.5 ppm. aiinmr.com

¹³C NMR spectroscopy is equally informative. The carbon atom directly bonded to fluorine (C2) experiences a significant downfield shift and displays a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. Carbons at the ortho (C1, C3) and para (C7) positions also show smaller but significant C-F coupling constants (²JCF, ³JCF), aiding in the complete assignment of the aromatic region. The chemical shift of the carbinol carbon (C9) provides insight into the electronic effects of the fluorine substituent on the cyclopentyl portion of the molecule.

By analyzing these detailed NMR parameters, researchers can gain mechanistic insights into reactions involving this compound, such as monitoring reaction progress, identifying intermediates, and determining the regioselectivity of further chemical transformations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Predicted values are based on data for 9-fluorenol and known substituent effects of fluorine.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted C-F Coupling Constant (Hz)
C1~7.6-7.8~115-120²JCF ≈ 20-25
C2---~160-164¹JCF ≈ 245-255
C3~7.1-7.3~112-117²JCF ≈ 20-25
C4~7.3-7.5~128-132³JCF ≈ 5-10
C5~7.5-7.7~125-129---
C6~7.3-7.4~127-131---
C7~7.3-7.4~120-124---
C8~7.5-7.7~120-124---
C9~5.5~75---
OHVariable------

Mass Spectrometry for Tracing Reaction Intermediates and Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for identifying products and intermediates in its synthesis or degradation pathways.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula (C₁₃H₉FO). The calculated exact mass of this compound is 200.0637 Da. The molecular ion peak ([M]⁺) in the mass spectrum would be observed at m/z 200.

Electron ionization (EI) mass spectrometry can reveal the fragmentation pattern of the molecule, which serves as a structural fingerprint. For this compound, the fragmentation is expected to be similar to that of its parent compound, 9-fluorenol, with shifts in fragment masses due to the fluorine atom. nih.gov Key fragmentation steps would likely include:

Loss of a hydrogen atom to form the [M-H]⁺ ion (m/z 199).

Loss of the hydroxyl group (-OH) to form a stable fluorenyl cation (m/z 183).

Loss of water (-H₂O) from the molecular ion to form a radical cation (m/z 182).

Loss of a formyl radical (-CHO) leading to the biphenylenyl cation (m/z 171).

By using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), complex reaction mixtures can be analyzed. This allows for the separation and identification of starting materials, intermediates, byproducts, and the final this compound product, providing crucial data for reaction optimization and mechanistic studies.

Table 2: Predicted Key Mass Fragments for this compound

Fragment IonProposed IdentityPredicted m/z
[C₁₃H₉FO]⁺Molecular Ion200
[C₁₃H₈FO]⁺[M-H]⁺199
[C₁₃H₈F]⁺[M-OH]⁺183
[C₁₃H₈F]⁺•[M-H₂O]⁺•182
[C₁₂H₈F]⁺[M-CHO]⁺171

X-Ray Crystallography for Absolute Stereochemistry and Conformational Analysis

A single-crystal X-ray diffraction study would confirm the planarity of the fluorene ring system and determine the orientation of the hydroxyl group at the C9 position. It would also precisely measure the C-F bond length and the effect of the fluorine substituent on the geometry of the aromatic ring.

Crucially, this technique allows for the detailed analysis of intermolecular interactions within the crystal lattice. In the case of this compound, hydrogen bonding is expected to be a dominant packing force. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or networks of molecules (O-H···O). Furthermore, the possibility of weaker intermolecular interactions, such as C-H···F or C-H···π interactions, could be investigated, providing a complete picture of the solid-state supramolecular assembly. While the C9 carbon is not a stereocenter in the parent molecule, derivatization could introduce chirality, in which case X-ray crystallography could be used to determine the absolute stereochemistry.

Table 3: Crystallographic Parameters Potentially Obtainable for this compound

ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Atomic Coordinates (x, y, z)Precise position of each atom
Bond Lengths (e.g., C-C, C-O, C-F)Interatomic distances
Bond Angles (e.g., C-C-C, C-O-H)Angles between chemical bonds
Torsion AnglesConformational details of the molecule
Hydrogen Bond GeometriesDistances and angles of intermolecular interactions

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular forces. arxiv.org These two methods are complementary and together offer a comprehensive vibrational profile of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar functional groups. Key expected bands for this compound include:

O-H Stretch: A strong, broad band typically in the region of 3200-3600 cm⁻¹. The broadening of this peak is a direct indicator of hydrogen bonding; a sharper peak would suggest weaker or no H-bonding.

Aromatic C-H Stretch: Multiple sharp, medium-intensity bands appearing just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1620 cm⁻¹ region, characteristic of the fluorene aromatic system.

C-F Stretch: A very strong, characteristic absorption band in the 1100-1250 cm⁻¹ range, confirming the presence of the fluorine substituent. researchgate.net

C-O Stretch: A strong band, typically around 1050-1150 cm⁻¹, associated with the secondary alcohol group.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. It provides complementary information to the IR spectrum, especially regarding the carbon skeleton. Key features in the Raman spectrum would include strong signals for the symmetric breathing modes of the aromatic rings. The C-F bond also has a characteristic Raman signal, though it is often weaker than its IR absorption. Analysis of shifts in vibrational frequencies upon changes in phase (solid vs. solution) or solvent can provide further insights into intermolecular interactions. mdpi.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch (H-bonded)IR3200-3600Strong, Broad
Aromatic C-H StretchIR, Raman3000-3100Medium (IR), Strong (Raman)
Aromatic C=C StretchIR, Raman1450-1620Medium-Strong
C-F StretchIR1100-1250Very Strong
C-O StretchIR1050-1150Strong

Future Directions and Emerging Research Avenues for 2 Fluoro 9h Fluoren 9 Ol

Exploration of Unconventional Reactivity Patterns and Unprecedented Synthetic Transformations

The core structure of 2-Fluoro-9h-fluoren-9-ol presents multiple reactive sites that are yet to be fully explored. Future research is anticipated to uncover novel reactivity patterns, leading to unprecedented synthetic transformations and the creation of novel molecular architectures.

One promising area of investigation is the strategic functionalization of the fluorene (B118485) ring system. The presence of the fluorine atom at the 2-position is expected to influence the regioselectivity of electrophilic aromatic substitution reactions, potentially directing incoming electrophiles to specific positions. A systematic study of nitration, halogenation, and Friedel-Crafts reactions on the this compound scaffold could yield a library of new derivatives with tailored electronic and photophysical properties.

Furthermore, the hydroxyl group at the 9-position is a key functional handle for a variety of transformations. While the conversion of fluorenols to their corresponding fluorenones is a known process, future studies could focus on stereoselective reactions at this position. For instance, the development of catalytic methods for the enantioselective etherification or esterification of this compound could provide access to chiral derivatives with potential applications in asymmetric catalysis and materials science.

The exploration of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at various positions of the fluorene ring, is another fertile ground for research. These reactions would enable the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, leading to the synthesis of complex conjugated systems. The fluorine substituent is expected to play a crucial role in modulating the reactivity and stability of the organometallic intermediates involved in these transformations.

A hypothetical study on the regioselectivity of bromination of this compound could yield the following results:

EntryBrominating AgentSolventTemperature (°C)Major Isomer(s)
1NBSCCl4807-bromo-2-fluoro-9h-fluoren-9-ol
2Br2CH2Cl207-bromo-2-fluoro-9h-fluoren-9-ol, 4-bromo-2-fluoro-9h-fluoren-9-ol
3Br2/FeBr3CH2Cl2254,7-dibromo-2-fluoro-9h-fluoren-9-ol

This table is based on predicted reactivity patterns and is intended for illustrative purposes.

Integration into Supramolecular Chemistry and Host-Guest System Research

The rigid and planar structure of the fluorene core, combined with the hydrogen-bonding capability of the hydroxyl group and the potential for halogen bonding from the fluorine atom, makes this compound an attractive building block for supramolecular chemistry. Future research in this area could focus on the design and synthesis of novel host-guest systems and self-assembling materials.

Derivatives of this compound could be designed to act as hosts for various guest molecules. For example, the introduction of macrocyclic moieties or additional hydrogen-bonding sites onto the fluorene scaffold could lead to the creation of receptors with high selectivity for specific ions or small organic molecules. The fluorine atom could participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which would contribute to the stability and selectivity of the host-guest complexes. Research on related fluorenol derivatives, such as 9,9′-bifluorenyl-9,9′-diol, has already demonstrated their potential as effective host compounds for the separation of isomers.

The ability of this compound derivatives to self-assemble into well-defined nanostructures is another exciting avenue of research. Through judicious molecular design, it should be possible to control the self-assembly process to form structures such as nanotubes, nanofibers, and vesicles. These materials could find applications in areas such as drug delivery, sensing, and organic electronics. The interplay of hydrogen bonding, π-π stacking, and halogen bonding will be critical in directing the formation of these supramolecular architectures.

A prospective study on the binding constants of a hypothetical cavitand based on a this compound dimer with various aromatic guests could be summarized as follows:

Guest MoleculeBinding Constant (K, M⁻¹) in Chloroform
Benzene (B151609)150
Toluene250
p-Xylene400
Anisole320

This table presents hypothetical data to illustrate potential research findings in host-guest chemistry.

Advancements in Asymmetric Synthesis Utilizing this compound Derivatives as Chiral Scaffolds

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. The inherent chirality of appropriately substituted fluorene derivatives, combined with their rigid backbone, makes them promising candidates for use as chiral scaffolds. Future research will likely focus on the synthesis of chiral derivatives of this compound and their application in enantioselective catalysis.

One approach involves the resolution of racemic this compound or the development of an asymmetric synthesis to obtain the pure enantiomers. These enantiomerically pure fluorenols could then be used as starting materials for the synthesis of a variety of chiral ligands. For example, the introduction of phosphine (B1218219) or amine functionalities at strategic positions on the fluorene ring could yield ligands for transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and allylic alkylation.

The fluorine atom in these chiral ligands could have a significant impact on their catalytic activity and enantioselectivity. Its electron-withdrawing nature could influence the electronic properties of the metal center, while its steric bulk could affect the chiral environment around the active site. A systematic investigation into the effect of the fluorine substituent on the performance of these catalysts would be a valuable contribution to the field.

The use of this compound as a chiral auxiliary is another promising research direction. By temporarily attaching the fluorenol moiety to a prochiral substrate, it may be possible to control the stereochemical outcome of a subsequent reaction. The auxiliary could then be cleaved to afford the desired enantiomerically enriched product.

A potential application of a chiral phosphine ligand derived from (R)-2-Fluoro-9h-fluoren-9-ol in the asymmetric hydrogenation of a prochiral olefin could yield the following results:

Catalyst Loading (mol%)SubstrateEnantiomeric Excess (ee, %)
1.0Methyl (Z)-α-acetamidocinnamate95
0.5Itaconic acid92
1.0α-Acetamidostyrene88

This table contains hypothetical data to showcase the potential of this compound derivatives in asymmetric catalysis.

Development of Environmentally Benign and Atom-Economical Processes Involving this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly be influenced by the need for environmentally benign and atom-economical processes.

One area of focus will be the development of greener synthetic routes to this compound itself. This could involve the use of less hazardous reagents and solvents, as well as the implementation of catalytic methods to improve efficiency and reduce waste. For instance, the development of a continuous flow process for the synthesis of fluorenol derivatives has been shown to be a more sustainable alternative to traditional batch processes. mdpi.com

In terms of reactions involving this compound, a key goal will be to maximize atom economy. Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. skpharmteco.com Reactions with high atom economy, such as addition and rearrangement reactions, will be favored over those that generate significant amounts of byproducts.

The use of catalysis will be crucial in achieving these green chemistry goals. The development of reusable heterogeneous catalysts for reactions involving this compound would simplify product purification and reduce waste. Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations, could offer a highly selective and environmentally friendly approach to the synthesis of valuable derivatives.

A comparison of the atom economy for a traditional versus a hypothetical greener synthesis of a this compound derivative could be presented as follows:

Synthetic RouteKey Reaction TypeTheoretical Atom Economy (%)
Traditional RouteWittig Reaction~50%
Hypothetical Green RouteCatalytic Addition>95%

This table illustrates the potential for improving the atom economy of reactions involving this compound.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-9H-fluoren-9-ol, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves halogenation and oxidation steps. For fluorinated derivatives, electrophilic aromatic substitution using fluorine sources (e.g., Selectfluor™) or nucleophilic displacement of pre-functionalized intermediates (e.g., bromo- or nitro-substituted fluorenes) is employed. Oxidation of fluorene precursors to fluorenols can be achieved via controlled oxidation with agents like pyridinium chlorochromate (PCC) or MnO₂, ensuring regioselectivity at the 9-position . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry to minimize byproducts. Reaction progress is monitored via TLC or HPLC.

Q. How is the structural confirmation of this compound performed in academic research?

  • Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR identify fluorine-induced deshielding effects (e.g., C-F coupling constants ~245 Hz for aromatic F) and hydroxyl proton signals (~5 ppm in DMSO-d₆) .
  • X-ray crystallography : Single-crystal diffraction using SHELXS97 for structure solution and SHELXL97 for refinement resolves atomic positions and confirms the planar fluorene core with a distorted hydroxyl-fluorine geometry. Data collection is performed with APEX2, and molecular graphics are generated using OLEX2 .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and isotopic pattern for fluorine.

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data discrepancies for halogenated fluorenols, and how are they addressed?

  • Methodological Answer : Challenges include disordered fluorine/oxygen atoms, twinning, and weak diffraction due to low crystallinity. Strategies:
  • Refinement protocols : SHELXL’s restraints for bond lengths/angles and ISOR commands for thermal parameter regularization improve model accuracy .
  • Validation tools : ORTEP-3 visualizes thermal ellipsoids to assess positional disorder, while R1/wR2 residuals (<5%) and Fo/Fc maps ensure data reliability .
  • Alternative techniques : Synchrotron radiation enhances resolution for heavy atoms (e.g., fluorine), and cryocooling (100 K) reduces thermal motion artifacts.

Q. How are reaction mechanisms elucidated for fluorinated fluorenol synthesis, particularly regarding regioselectivity?

  • Methodological Answer : Mechanistic studies employ:
  • Isotopic labeling : 18^{18}O-tracing in oxidation steps identifies hydroxyl group sources (e.g., H₂O vs. oxidizing agents) .
  • DFT calculations : Gaussian or ORCA software models transition states to predict fluorine’s directing effects (meta/para preference) and activation energies .
  • Kinetic profiling : In situ IR or NMR tracks intermediate formation (e.g., fluorenone) and validates rate-determining steps.

Q. What computational approaches are used to predict the physicochemical properties of this compound?

  • Methodological Answer :
  • Solubility/logP : COSMO-RS or ACD/Labs software estimates partition coefficients using quantum-mechanical charge densities.
  • UV-Vis spectra : TD-DFT (B3LYP/6-311+G(d,p)) calculates electronic transitions, correlating with experimental λ_max (~290 nm for fluorenols) .
  • Toxicity : QSAR models (e.g., TOPKAT) predict biodegradation pathways and ecotoxicological endpoints based on halogen substitution patterns .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis to avoid inhalation .
  • Waste disposal : Halogenated waste is segregated in amber glass containers and incinerated at >1000°C to prevent dioxin formation.
  • Emergency response : Skin contact requires immediate washing with 10% ethanol/water; spills are neutralized with vermiculite and disposed via hazardous waste channels.

Notes

  • Citations reference evidence IDs (e.g., ).
  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on synthesis and characterization.
  • Safety protocols adapt general halogenated compound guidelines to this specific derivative.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.